molecular formula C12H13ClN2O3 B11853842 2-Chloro-7-isopropoxy-6-methoxyquinazolin-4(1H)-one CAS No. 62484-44-0

2-Chloro-7-isopropoxy-6-methoxyquinazolin-4(1H)-one

Cat. No.: B11853842
CAS No.: 62484-44-0
M. Wt: 268.69 g/mol
InChI Key: KYXJJBVIOPJQPW-UHFFFAOYSA-N
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Description

2-Chloro-7-isopropoxy-6-methoxyquinazolin-4(1H)-one is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-isopropoxy-6-methoxyquinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methoxybenzoic acid and isopropyl alcohol.

    Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-isopropoxy-6-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different quinazoline derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-7-isopropoxy-6-methoxyquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxyquinazoline: A related compound with similar structural features.

    7-Isopropoxyquinazoline: Another quinazoline derivative with different substituents.

Uniqueness

2-Chloro-7-isopropoxy-6-methoxyquinazolin-4(1H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

CAS No.

62484-44-0

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

2-chloro-6-methoxy-7-propan-2-yloxy-3H-quinazolin-4-one

InChI

InChI=1S/C12H13ClN2O3/c1-6(2)18-10-5-8-7(4-9(10)17-3)11(16)15-12(13)14-8/h4-6H,1-3H3,(H,14,15,16)

InChI Key

KYXJJBVIOPJQPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C2C(=C1)N=C(NC2=O)Cl)OC

Origin of Product

United States

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